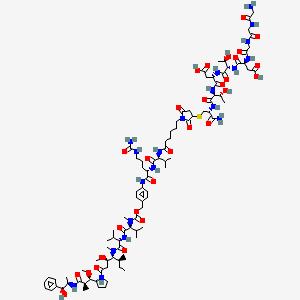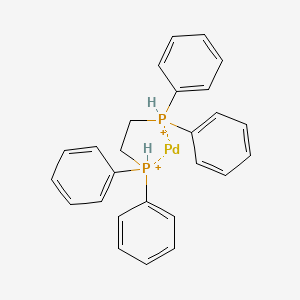
2-Diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium is a complex organophosphorus compound that features prominently in the field of coordination chemistry. This compound is known for its unique structural properties and its ability to form stable complexes with transition metals, particularly palladium. These properties make it a valuable ligand in various catalytic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium typically involves the reaction of diphenylphosphine with a suitable palladium precursor. One common method involves the use of palladium(II) chloride as the palladium source. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired complex.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the free phosphine ligand.
Substitution: The palladium center can undergo ligand exchange reactions with other phosphines or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligand and under inert atmosphere conditions.
Major Products
The major products formed from these reactions include phosphine oxides, free phosphine ligands, and various palladium complexes depending on the nature of the substituting ligand.
Wissenschaftliche Forschungsanwendungen
2-Diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions such as Suzuki and Heck reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of metal-based drugs.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in cancer treatment due to its ability to form stable complexes with biologically relevant molecules.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
Wirkmechanismus
The mechanism by which 2-Diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium exerts its effects is primarily through its ability to form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating the formation of new chemical bonds. The palladium center acts as a catalytic site, while the phosphine ligands stabilize the complex and modulate its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl-2-pyridylphosphine: Another organophosphorus compound with similar structural features.
Dibromonickel, 2-diphenylphosphaniumylethyl(diphenyl)phosphanium: A nickel-based analog with similar coordination properties.
Dicyanomercury, 2-diphenylphosphaniumylethyl-diphenyl-phosphonium: A mercury-based compound with comparable ligand properties.
Uniqueness
What sets 2-Diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium apart is its exceptional stability and versatility as a ligand. Its ability to form stable complexes with palladium makes it particularly valuable in catalytic applications, where it can enhance the efficiency and selectivity of various chemical reactions.
Eigenschaften
Molekularformel |
C26H26P2Pd+2 |
|---|---|
Molekulargewicht |
506.9 g/mol |
IUPAC-Name |
2-diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium |
InChI |
InChI=1S/C26H24P2.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;/p+2 |
InChI-Schlüssel |
ORXJXACEEPAZEJ-UHFFFAOYSA-P |
Kanonische SMILES |
C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tripotassium;(2E)-3-[6-(cyanomethylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate](/img/structure/B15140963.png)
![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B15140972.png)

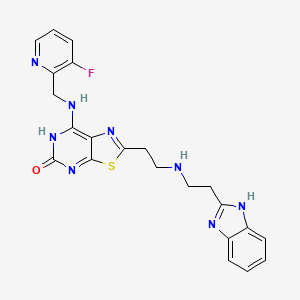
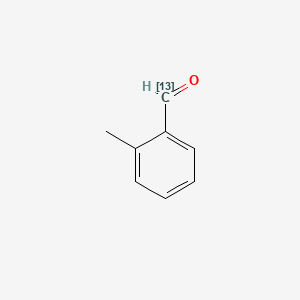
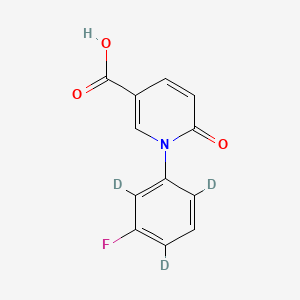
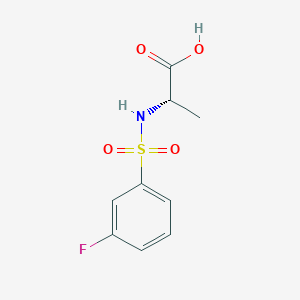
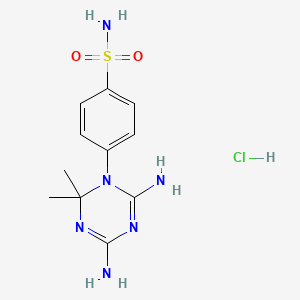
![2-[3-(6-methylpyridin-2-yl)-4-thieno[3,2-c]pyridin-2-ylpyrazol-1-yl]-N-phenylacetamide](/img/structure/B15141014.png)
![(2R,5R)-2-(hydroxymethyl)-5-(4-methylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-3-ol](/img/structure/B15141015.png)
![N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine](/img/structure/B15141018.png)
